

# TDZD-8 solubility for in vivo studies

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Tdzd-8

CAS No.: 327036-89-5

Cat. No.: S548777

Get Quote

## Solubility and Formulation Data

The table below summarizes the fundamental solubility data of **TDZD-8** and a standard formulation for preparing homogeneous suspensions for in vivo injection [1] [2] [3].

| Parameter        | Details              |
|------------------|----------------------|
| Molecular Weight | 222.26 g/mol [1] [2] |

| **In Vitro Solubility** | • **DMSO:** 44.5 mg/mL (200.21 mM) [1] [3] • **Ethanol:** 44.5 mg/mL (200.21 mM) [1] • **Water:** Insoluble [1] [3] | | **In Vivo Formulation (Homogeneous Suspension)** | • **Vehicle:** 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) [1] • **Preparation Example:** Add 5 mg of **TDZD-8** to 1 mL of 0.5% CMC-Na solution and mix evenly to achieve a **5 mg/mL** working suspension [1]. |

## Experimental Protocols for In Vivo Studies

Here are detailed methodologies for administering **TDZD-8** in animal models, as cited in recent literature.

### Protocol 1: Intraperitoneal (i.p.) Injection for Acute Liver Failure Model

This protocol is adapted from a 2023 study investigating the hepatoprotective effects of **TDZD-8** in a mouse model of acute liver failure [4].

- **Animal Model:** Male C57BL/6 mice (7-8 weeks old) [4].
- **TDZD-8 Preparation:** The inhibitor was dissolved and administered via intraperitoneal injection [4].
- **Dosing:** 2 mg/kg of **TDZD-8** [4].
- **Administration Schedule:** A single dose was administered **2 hours before** the induction of acute liver failure with D-Galactosamine and Lipopolysaccharide (D-Gal/LPS) [4].
- **Endpoint Analysis:** Liver and serum samples were collected 24 hours after model establishment for biochemical and histological analysis [4].

## Protocol 2: Intraperitoneal (i.p.) Injection for Cerebral Ischemia/Reperfusion Injury

This protocol is based on an earlier study that demonstrated the neuroprotective effects of **TDZD-8** in a rat model of cerebral injury [5].

- **Animal Model:** Rats [5].
- **TDZD-8 Dosing:** 1 mg/kg or 2 mg/kg [5].
- **Administration Schedule:** **TDZD-8** was effective when administered both **before and after** the induction of cerebral ischemia, assessing both prophylactic and therapeutic potential [5].

## Key Experimental Findings and Mechanisms

**TDZD-8**'s efficacy in disease models is linked to its action on specific molecular pathways.



[Click to download full resolution via product page](#)

Diagram 1: **TDZD-8** acts by inhibiting GSK-3 $\beta$ , leading to broad downstream effects that confer protection in cerebral and liver injury models.

## Important Considerations for Researchers

- **Vehicle Control:** Always include a vehicle control group (e.g., 0.5% CMC-Na) to account for any effects of the solvent itself.
- **Dose Optimization:** The effective dose may vary depending on the animal species, disease model, and route of administration. Conducting a dose-response study is recommended.
- **Stability:** Prepare fresh suspensions before administration to ensure stability and consistency of the drug formulation.

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on specific experimental details, please feel free to ask.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. TDZD-8 | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]
2. TDZD-8 (GSK-3 $\beta$  Inhibitor I) [medchemexpress.com]
3. TDZD-8 Datasheet [selleckchem.com]
4. Inhibition of GSK3 $\beta$  activity alleviates acute liver failure via suppressing... [journal-inflammation.biomedcentral.com]
5. Treatment With the Glycogen Synthase kinase-3beta ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [TDZD-8 solubility for in vivo studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548777#tdzd-8-solubility-for-in-vivo-studies>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)